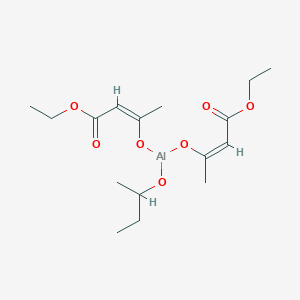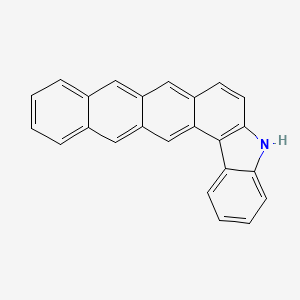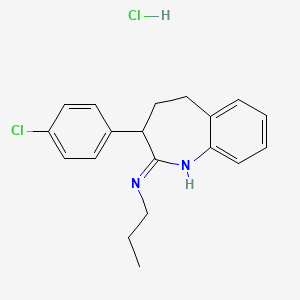
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including their use in the treatment of various neurological and psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride typically involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzazepine ring with a p-chlorophenyl group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions may target the benzazepine ring or the p-chlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced benzazepine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzazepine derivative with anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Lorazepam: Used for its anxiolytic, sedative, and muscle relaxant properties.
Uniqueness
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride may have unique pharmacological properties due to its specific chemical structure, which could result in different binding affinities and activities at its molecular targets compared to other benzazepines.
Propriétés
Numéro CAS |
28717-80-8 |
|---|---|
Formule moléculaire |
C19H22Cl2N2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-propyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-2-13-21-19-17(14-7-10-16(20)11-8-14)12-9-15-5-3-4-6-18(15)22-19;/h3-8,10-11,17H,2,9,12-13H2,1H3,(H,21,22);1H |
Clé InChI |
ONWFOWMXFNQWDY-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C1C(CCC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
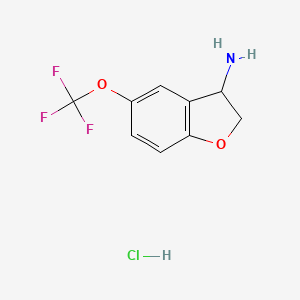

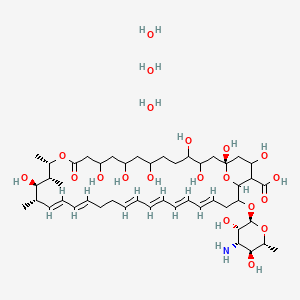
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
